8-Ethoxy-5-nitroquinoline

説明

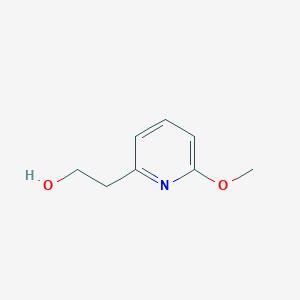

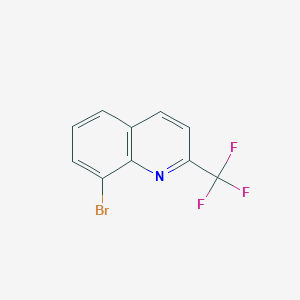

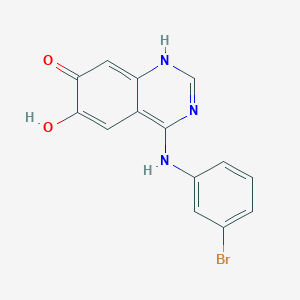

8-Ethoxy-5-nitroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. It contains an ethoxy group at the 8th position and a nitro group at the 5th position on the quinoline ring. This compound is structurally related to other quinoline derivatives that have been studied for various properties, including antimicrobial, anti-inflammatory, anticancer activities, and their potential use in sensing nitroaromatics .

Synthesis Analysis

The synthesis of 8-ethoxy-5-nitroquinoline-related compounds typically involves nucleophilic aromatic substitution reactions (S(N)Ar) or modifications of existing quinoline structures. For example, 5-fluoro-6-methoxy-8-nitroquinoline, a related compound, was synthesized through electrophilic substitution and a modified Skraup reaction . Similarly, 5-substituted-4-hydroxy-8-nitroquinazolines were prepared by S(N)Ar reaction of a chloro-nitroquinazoline with various nucleophiles .

Molecular Structure Analysis

The molecular structure of 8-hydroxy-5-nitroquinoline has been characterized using various spectroscopic techniques. Density functional theory (DFT) calculations have been used to optimize the structure and determine the vibrational frequencies, which are in good agreement with experimental data . The influence of the nitro and hydroxy groups on the skeletal modes of the molecule has been investigated, providing insights into the electronic properties of the compound .

Chemical Reactions Analysis

The chemical reactivity of 8-hydroxy-5-nitroquinoline has been explored in the context of its photoluminescent properties and its ability to undergo excited state proton transfer. The compound's photosensitivity and the generation of short-lived intermediates during photoreaction have been studied using transient absorption and time-resolved resonance Raman spectroscopies . Additionally, the compound's ability to sense nitroaromatic molecules through fluorescence quenching has been demonstrated, indicating its potential application in the detection of these substances .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-hydroxy-5-nitroquinoline have been extensively studied. Spectroscopic characterization, including FT-IR, FT-Raman, NMR, and UV-Visible spectroscopy, has provided detailed information on the compound's behavior. Theoretical quantum chemical investigations have complemented these studies, revealing properties such as dipole moment, polarizability, and hyperpolarizability, suggesting non-linear optical (NLO) behavior. Additionally, docking studies have indicated potential inhibitory activity against certain enzymes, hinting at possible pharmaceutical applications .

科学的研究の応用

Application 1: Antimicrobial, Anti-inflammatory, and Anticancer Agent

- Summary of the Application: 8-Hydroxy-5-nitroquinoline has been approved for use in the treatment of diseases due to its antimicrobial, anti-inflammatory, and anticancer properties .

Application 2: Photochemistry

- Summary of the Application: The photosensitivity of 8-Hydroxy-5-nitroquinoline has been investigated .

- Methods of Application or Experimental Procedures: The photochemistry of 8-hydroxy-5-nitroquinoline in acetonitrile was investigated using transient absorption and time-resolved resonance Raman spectroscopies .

- Results or Outcomes: The study identified short-lived intermediates during the photoreaction. It was found that the Tn state NO2-QN-OH is generated in 0.8 ps an ultrafast ISC, followed by the IC in 8.5 ps to produce the T1 state .

特性

IUPAC Name |

8-ethoxy-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-10-6-5-9(13(14)15)8-4-3-7-12-11(8)10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKDSYNTJROGHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429443 | |

| Record name | 8-ethoxy-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Ethoxy-5-nitroquinoline | |

CAS RN |

19746-57-7 | |

| Record name | 8-ethoxy-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate](/img/structure/B182226.png)

![Methyl [(4-aminobenzoyl)amino]acetate hydrochloride](/img/structure/B182232.png)